N-(2-{[(3,4-DIMETHYLPHENYL)CARBAMOYL]AMINO}-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL)CYCLOHEXANECARBOXAMIDE
Overview
Description
N-(2-{[(3,4-DIMETHYLPHENYL)CARBAMOYL]AMINO}-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL)CYCLOHEXANECARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a hexafluoropropanyl group and a cyclohexanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(3,4-DIMETHYLPHENYL)CARBAMOYL]AMINO}-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL)CYCLOHEXANECARBOXAMIDE typically involves multiple steps, starting with the preparation of the 3,4-dimethylphenyl isocyanate. This intermediate is then reacted with 2-amino-1,1,1,3,3,3-hexafluoropropane under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and stringent quality control measures ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(3,4-DIMETHYLPHENYL)CARBAMOYL]AMINO}-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL)CYCLOHEXANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-{[(3,4-DIMETHYLPHENYL)CARBAMOYL]AMINO}-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL)CYCLOHEXANECARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of N-(2-{[(3,4-DIMETHYLPHENYL)CARBAMOYL]AMINO}-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL)CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- **N-(2,3-DIMETHYLPHENYL)CARBAMOYL]AMINO}-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL)CYCLOHEXANECARBOXAMIDE
- **N-(3,5-DIMETHYLPHENYL)CARBAMOYL]AMINO}-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL)CYCLOHEXANECARBOXAMIDE
Uniqueness
The uniqueness of N-(2-{[(3,4-DIMETHYLPHENYL)CARBAMOYL]AMINO}-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL)CYCLOHEXANECARBOXAMIDE lies in its specific structural features, such as the presence of the hexafluoropropanyl group, which imparts unique chemical and physical properties. These properties make it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-[2-[(3,4-dimethylphenyl)carbamoylamino]-1,1,1,3,3,3-hexafluoropropan-2-yl]cyclohexanecarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F6N3O2/c1-11-8-9-14(10-12(11)2)26-16(30)28-17(18(20,21)22,19(23,24)25)27-15(29)13-6-4-3-5-7-13/h8-10,13H,3-7H2,1-2H3,(H,27,29)(H2,26,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYXLQQVPOFQCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC(C(F)(F)F)(C(F)(F)F)NC(=O)C2CCCCC2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F6N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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